Tempo

Description

Properties

InChI |

InChI=1S/C9H18NO/c1-8(2)6-5-7-9(3,4)10(8)11/h5-7H2,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTDEUPAUMOIOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

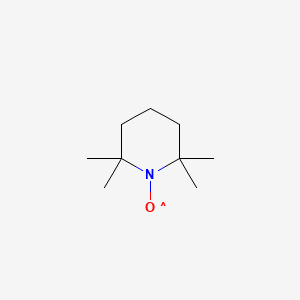

CC1(CCCC(N1[O])(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073300 | |

| Record name | 1-Piperidinyloxy, 2,2,6,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark red solid; [Merck Index] Red crystalline solid; mp = 32-37 deg C; [Alfa Aesar MSDS] | |

| Record name | TEMPO | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17879 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000006 [mmHg] | |

| Record name | TEMPO | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17879 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2564-83-2, 205679-68-1 | |

| Record name | Tempo | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2564-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tempo | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002564832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperidinyloxy, 2,2,6,6-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Piperidinyloxy, 2,2,6,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6,6-tetramethylpiperidinooxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,6,6-Tetramethylpiperidine-d18-1-oxyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEMPO | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQN7359ICQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Versatility of TEMPO in Modern Organic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl , more commonly known as TEMPO , has emerged as an indispensable tool in the arsenal of organic chemists. This stable nitroxyl radical has garnered significant attention for its remarkable efficacy and selectivity as an oxidant, particularly in the conversion of alcohols to carbonyl compounds. Its utility extends beyond simple oxidations, finding applications in complex total synthesis, controlled polymerization, and the formation of carbon-carbon bonds. This technical guide provides an in-depth exploration of the core applications of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic insights to empower researchers in leveraging this versatile reagent.

Core Application: Selective Oxidation of Alcohols

The most prominent application of this compound in organic synthesis is the catalytic oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.[1] This transformation is highly valued for its mild reaction conditions and exceptional chemoselectivity, often leaving sensitive functional groups intact.

The catalytic cycle of this compound-mediated alcohol oxidation is a well-established process. The active oxidant is not the this compound radical itself, but the N-oxoammonium cation, which is generated in situ from this compound by a stoichiometric co-oxidant.[2] This cation then oxidizes the alcohol to the corresponding carbonyl compound, during which it is reduced to a hydroxylamine. The hydroxylamine is subsequently re-oxidized by the co-oxidant back to the this compound radical, thus completing the catalytic cycle.[3]

A variety of co-oxidants can be employed in conjunction with this compound, with the choice often depending on the specific substrate and desired outcome. Common co-oxidants include sodium hypochlorite (NaOCl) in the presence of a bromide salt (the Anelli-Montanari protocol), bis(acetoxy)iodobenzene (BAIB), and copper salts with molecular oxygen.[4][5]

Quantitative Data on this compound-Catalyzed Alcohol Oxidations

The efficiency of this compound-catalyzed oxidations is evident in the high yields and selectivity achieved across a broad range of substrates. The following tables summarize quantitative data for the oxidation of various primary and secondary alcohols.

Table 1: this compound-Catalyzed Oxidation of Primary Alcohols to Aldehydes

| Substrate | Co-oxidant System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Benzyl alcohol | NaOCl, KBr | CH₂Cl₂/H₂O | 0 | 0.25 | 95 | [6] |

| 1-Octanol | (bpy)CuI, NMI, Air | MeCN | RT | 1.5 | 92 | [5] |

| Geraniol | NaOCl, KBr | CH₂Cl₂/H₂O | 0 | 0.5 | 90 | [6] |

| 4-Methoxybenzyl alcohol | NaOCl, NaBr, NaHCO₃ | DCM/H₂O | 23 | 0.12 | 93 | [7] |

| Cinnamyl alcohol | NaOCl, KBr | CH₂Cl₂/H₂O | 0 | 0.3 | 92 | [6] |

Table 2: this compound-Catalyzed Oxidation of Secondary Alcohols to Ketones

| Substrate | Co-oxidant System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Octanol | NaOCl, KBr | CH₂Cl₂/H₂O | 0 | 2 | 94 | [6] |

| Cyclohexanol | NaOCl, NaBr, NaHCO₃ | DCM/H₂O | 23 | 0.5 | 95 | [7] |

| Menthol | NaOCl, KBr | CH₂Cl₂/H₂O | 0 | 3 | 88 | [6] |

| 1-Phenylethanol | (bpy)CuI, NMI, Air | MeCN | RT | 2 | 91 | [5] |

| Benzoin | NaOCl, KBr | CH₂Cl₂/H₂O | 0 | 1 | 96 | [6] |

Experimental Protocols

Anelli-Montanari Protocol for the Oxidation of a Primary Alcohol

This protocol is a widely adopted method for the selective oxidation of primary alcohols to aldehydes using a biphasic system.[6]

Materials:

-

Primary alcohol (1.0 equiv)

-

This compound (0.01 equiv)

-

Potassium bromide (KBr) (0.1 equiv)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Aqueous sodium hypochlorite (NaOCl, ~10-15% available chlorine) (1.2 equiv)

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the primary alcohol, this compound, and KBr in CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Add the saturated aqueous NaHCO₃ solution.

-

While stirring vigorously, add the aqueous NaOCl solution dropwise, maintaining the temperature at 0 °C. The reaction is typically exothermic.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude aldehyde.

-

Purify the product by flash column chromatography if necessary.

One-Pot this compound/Pinnick Oxidation for the Synthesis of Carboxylic Acids

Primary alcohols can be directly oxidized to carboxylic acids in a one-pot procedure by first forming the aldehyde using a this compound-mediated oxidation, followed by a Pinnick oxidation.[8]

Materials:

-

Primary alcohol (1.0 equiv)

-

This compound (0.02 equiv)

-

Sodium hypochlorite (NaOCl) (1.1 equiv)

-

tert-Butanol (t-BuOH)

-

Water

-

Sodium chlorite (NaClO₂) (1.5 equiv)

-

Sodium dihydrogen phosphate (NaH₂PO₄)

Procedure:

-

In a round-bottom flask, dissolve the primary alcohol in a mixture of t-BuOH and water.

-

Add this compound to the solution.

-

Add the NaOCl solution dropwise at room temperature and stir until the alcohol is consumed (monitor by TLC).

-

In a separate flask, dissolve NaClO₂ and NaH₂PO₄ in water.

-

Add the aqueous NaClO₂/NaH₂PO₄ solution to the reaction mixture and stir until the intermediate aldehyde is fully converted to the carboxylic acid.

-

Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃.

-

Acidify the mixture with 1 M HCl and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid.

Mechanistic Insights: The Catalytic Cycle of Alcohol Oxidation

The mechanism of this compound-catalyzed alcohol oxidation involves a series of well-defined steps, which can be visualized to understand the roles of the different reagents.

Caption: Catalytic cycle of this compound-mediated alcohol oxidation.

Applications in Drug Development and Pharmaceutical Manufacturing

The mild and selective nature of this compound-mediated oxidations has made it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

A notable example is its application in the large-scale synthesis of a key intermediate for (+)-discodermolide , a potent microtubule-stabilizing agent with potential as an anticancer drug.[9] In the Novartis synthesis, a this compound/bleach oxidation was employed to convert a primary alcohol to an aldehyde with high yield and without epimerization of a nearby stereocenter, a critical consideration in the synthesis of chiral drugs.[9]

Furthermore, this compound-catalyzed oxidation has been utilized in the synthesis of Maraviroc , an antiretroviral drug used to treat HIV infection.[7][10] The process development for Maraviroc involved a this compound-mediated oxidation to generate a key aldehyde intermediate.[7]

Beyond Oxidation: Other Applications of this compound

While renowned for its role in alcohol oxidation, the utility of this compound extends to other areas of organic synthesis.

Controlled Radical Polymerization

This compound is a key mediator in Nitroxide-Mediated Polymerization (NMP) , a form of controlled radical polymerization. In NMP, the this compound radical reversibly caps the growing polymer chain, establishing a dynamic equilibrium between active and dormant chains. This allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[2]

Caption: General mechanism of Nitroxide-Mediated Polymerization (NMP) with this compound.

Carbon-Carbon Bond Formation

This compound and its derivatives can participate in reactions leading to the formation of new carbon-carbon bonds. For instance, this compound can mediate the oxidative coupling of phenols and other electron-rich aromatic compounds. It can also be involved in radical cyclization reactions, where a radical intermediate is trapped by an unsaturated moiety within the same molecule.[11]

Radical Scavenger in Mechanistic Studies

Due to its stability and rapid reaction with radical species, this compound is frequently used as a radical scavenger in mechanistic studies.[2] The inhibition or alteration of a reaction pathway in the presence of this compound provides strong evidence for the involvement of radical intermediates.

Conclusion

This compound has firmly established itself as a versatile and powerful reagent in modern organic chemistry. Its primary application in the selective oxidation of alcohols to aldehydes and ketones is a cornerstone of contemporary synthesis, offering high yields and excellent functional group tolerance. The scalability and reliability of this compound-mediated oxidations have led to their adoption in industrial processes, including the manufacture of complex pharmaceutical intermediates. Beyond its role as an oxidant, this compound's utility in controlled radical polymerization and as a mechanistic probe underscores its broad impact on the field. For researchers and professionals in drug development, a thorough understanding of this compound's capabilities is essential for the design of efficient and elegant synthetic routes to novel and important molecules.

References

- 1. m.youtube.com [m.youtube.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. EP1472207A1 - A process for the oxidation of unsaturated alcohols - Google Patents [patents.google.com]

- 7. WO2014173375A1 - A process for the synthesis of maraviroc - Google Patents [patents.google.com]

- 8. Tempol | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

The Core Mechanism of TEMPO Radical Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO, is a stable nitroxyl radical that has emerged as a versatile and highly selective catalyst for the oxidation of alcohols and other organic functionalities.[1][2] Its remarkable stability, attributed to the steric hindrance provided by the four methyl groups flanking the nitroxyl moiety, allows for its use in catalytic amounts in conjunction with a stoichiometric co-oxidant.[3] This guide provides a detailed exploration of the core mechanism of this compound's action, focusing on its application in the oxidation of primary alcohols to aldehydes, a crucial transformation in organic synthesis. We will delve into the catalytic cycle, the role of co-oxidants, experimental protocols, and quantitative data to provide a comprehensive resource for professionals in the field.

The Catalytic Cycle: A Stepwise Exploration

The catalytic activity of this compound hinges on its reversible oxidation to the highly reactive N-oxoammonium ion, which serves as the active oxidant in the reaction.[3][4] The catalytic cycle can be broadly divided into two key stages: the oxidation of this compound and the subsequent oxidation of the alcohol substrate.

A generalized catalytic cycle for the this compound-mediated oxidation of a primary alcohol to an aldehyde is depicted below. This cycle typically operates under basic conditions.

Caption: Generalized catalytic cycle of this compound-mediated alcohol oxidation.

The process begins with the oxidation of the this compound radical to the corresponding N-oxoammonium salt by a co-oxidant.[5] This species is the key intermediate responsible for the oxidation of the alcohol. The N-oxoammonium ion then reacts with the primary alcohol, leading to the formation of the desired aldehyde and the reduced form of the catalyst, the hydroxylamine (this compound-H).[5] The catalytic cycle is completed by the re-oxidation of the hydroxylamine back to the this compound radical by the co-oxidant, allowing the process to continue.[5]

The Role of Co-oxidants

The choice of the stoichiometric co-oxidant is crucial for the efficiency and selectivity of the this compound-mediated oxidation. A variety of co-oxidants have been employed, with sodium hypochlorite (NaOCl), often in the form of household bleach, being one of the most common and cost-effective options.[4][6]

Other notable co-oxidants include:

-

Trichloroisocyanuric acid (TCCA): This reagent allows for rapid and highly chemoselective oxidation of primary alcohols to aldehydes at room temperature, with no over-oxidation to carboxylic acids observed.[2][7]

-

Iodobenzene diacetate (PhI(OAc)2): Used as a reoxidant, it provides an effective system for the selective oxidation of primary alcohols.[1]

-

Oxygen (or Air) with a Co-catalyst: In a greener approach, molecular oxygen from the air can be used as the terminal oxidant. This typically requires a co-catalyst, such as a copper or iron salt, to facilitate the re-oxidation of this compound-H.[2][8][9][10]

The reaction conditions, particularly the pH, can significantly influence the reaction rate and selectivity. For instance, in basic conditions, this compound exhibits a preference for oxidizing primary alcohols over secondary alcohols.[3]

Quantitative Data on this compound-Mediated Oxidations

The efficiency of this compound-catalyzed oxidations is demonstrated by the high yields and selectivity achieved for a variety of substrates. The following tables summarize quantitative data from representative studies.

| Substrate | Co-oxidant System | Catalyst Loading (mol%) | Product | Yield (%) | Reference |

| (Z)-3,7-dimethyl-2,6-octadien-1-ol (Nerol) | PhI(OAc)2 | 10 | (Z)-3,7-dimethyl-2,6-octadien-1-al (Neral) | 87-89 | [1] |

| n-Octan-1-ol | NaOCl | 0.25 | n-Octanal | >95 (Conversion) | [11] |

| Benzyl alcohol | O2 / Fe(NO3)3·9H2O | 1-3 (ABNO) | Benzaldehyde | >99 | [6] |

| 4-Nitrobenzyl alcohol | Air / (bpy)CuI | 5 | 4-Nitrobenzaldehyde | ~100 | [9] |

ABNO (9-azabicyclo[3.3.1]nonan-N-oxyl) is a related, more reactive nitroxyl radical.

Key Experimental Protocols

Anelli-Montanari Protocol for Alcohol Oxidation

This widely used protocol employs sodium hypochlorite as the co-oxidant in a biphasic system.[6]

Workflow Diagram:

Caption: Workflow for the Anelli-Montanari oxidation protocol.

Detailed Methodology:

-

A round-bottomed flask equipped with a magnetic stirrer is charged with the primary alcohol, dichloromethane (CH2Cl2), and an aqueous buffer solution (e.g., NaHCO3) to maintain a pH of approximately 8.6.[6]

-

Catalytic amounts of this compound (e.g., 1-2 mol%) and potassium bromide (KBr, e.g., 10 mol%) are added to the mixture.[6]

-

The mixture is cooled to 0 °C in an ice bath.

-

An aqueous solution of sodium hypochlorite (NaOCl, ~1.25 molar equivalents) is added dropwise to the vigorously stirred mixture, ensuring the temperature remains at 0 °C.[6]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na2S2O3).

-

The layers are separated, and the aqueous phase is extracted with CH2Cl2.

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Stahl Protocol for Aerobic Alcohol Oxidation

This protocol utilizes a copper-based catalyst system and air as the terminal oxidant.[6]

Signaling Pathway Diagram:

Caption: Simplified signaling pathway for the Stahl aerobic oxidation.

Detailed Methodology:

-

In a flask, a copper(I) source (e.g., --INVALID-LINK--, 5 mol%), 2,2'-bipyridine (bpy, 5 mol%), this compound (5 mol%), and N-methylimidazole (NMI, 10 mol%) are dissolved in a suitable solvent such as acetonitrile.[6][12]

-

The primary alcohol is added to the catalyst solution.

-

The flask is left open to the air (or under an air balloon), and the reaction mixture is stirred at room temperature.

-

The reaction progress is monitored by an appropriate analytical technique (e.g., GC, TLC, or NMR).

-

Upon completion, the solvent is removed in vacuo.

-

The residue is purified by column chromatography to afford the pure aldehyde.

Conclusion

The this compound radical provides a powerful and versatile platform for the selective oxidation of alcohols. Its catalytic nature, coupled with the ability to tune reactivity through the choice of co-oxidant and reaction conditions, has made it an indispensable tool in modern organic synthesis. The detailed mechanistic understanding and well-established experimental protocols outlined in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound-mediated oxidations in their work. The ongoing development of more sustainable protocols, such as those employing air as the terminal oxidant, further enhances the appeal of this remarkable catalyst.

References

- 1. This compound Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 2. This compound [organic-chemistry.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound Plus Co-Oxidant - Wordpress [reagents.acsgcipr.org]

- 5. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 6. BJOC - Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting this compound-assisted oxidations [beilstein-journals.org]

- 7. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

- 8. aerobic-copper-tempo-catalyzed-oxidation-of-primary-alcohols-to-aldehydes-using-a-microbubble-strategy-to-increase-gas-concentration-in-liquid-phase-reactions - Ask this paper | Bohrium [bohrium.com]

- 9. books.rsc.org [books.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of TEMPO: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the synthetic routes, experimental protocols, and mechanistic insights into the production of the stable radical, (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO).

Introduction

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, commonly known as this compound, is a remarkably stable nitroxyl radical.[1] Since its discovery in 1960 by Lebedev and Kazarnowskii, this compound has become an indispensable tool in organic synthesis and various scientific disciplines.[1][2] Its stability, attributed to the steric hindrance provided by the four methyl groups flanking the nitroxyl group, allows it to be isolated and handled under normal laboratory conditions.[1] This guide provides a detailed overview of the synthesis of this compound, aimed at researchers, scientists, and drug development professionals. We will delve into the core synthetic methodologies, present quantitative data for comparative analysis, provide detailed experimental protocols, and visualize key processes through diagrams.

Core Synthetic Routes

The primary and most common method for the synthesis of this compound involves the oxidation of its precursor, 2,2,6,6-tetramethylpiperidine.[2][3] Several effective oxidation systems have been developed and optimized over the years. The two most prominent methods, which will be detailed in this guide, are:

-

Tungstate-Catalyzed Hydrogen Peroxide Oxidation: This method employs sodium tungstate as a catalyst in the presence of hydrogen peroxide to oxidize 2,2,6,6-tetramethylpiperidine. It is a widely used and efficient laboratory-scale synthesis.

-

Oxidation with Sodium Hypochlorite: An alternative and often used method for this compound synthesis involves the use of sodium hypochlorite, typically in the presence of a phase-transfer catalyst.

Quantitative Data on this compound Synthesis

The efficiency of this compound synthesis can vary depending on the chosen method and reaction conditions. The following table summarizes key quantitative data from various synthetic approaches to provide a basis for comparison.

| Precursor | Oxidation System | Catalyst (mol%) | Solvent(s) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| 2,2,6,6-Tetramethylpiperidine | H₂O₂ / Na₂WO₄ | ~1-5 | Water | 3-24 | Room Temp - 50 | 85-95 | Based on similar oxidation protocols |

| 2,2,6,6-Tetramethylpiperidine | NaOCl / KBr | N/A | Dichloromethane/Water | 1-4 | 0 - Room Temp | 70-90 | Based on this compound-catalyzed oxidations |

| 4-Hydroxy-2,2,6,6-tetramethylpiperidine | H₂O₂ | None | Water | 4 | 80 | 99.4 | U.S. Patent 5,654,434[4] |

| 2,2,6,6-tetramethyl-4-oxopiperidine | Oxone® | N/A | N/A | N/A | N/A | N/A | Light-fluorous this compound synthesis[5] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Tungstate-Catalyzed Hydrogen Peroxide Oxidation

This protocol is adapted from established procedures for the oxidation of similar piperidine derivatives.

Materials:

-

2,2,6,6-Tetramethylpiperidine

-

Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

-

30% Hydrogen peroxide (H₂O₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2,6,6-tetramethylpiperidine (1 equivalent) in deionized water.

-

Add sodium tungstate dihydrate (0.02 equivalents) to the solution and stir until it dissolves.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add 30% hydrogen peroxide (2.2 equivalents) dropwise to the reaction mixture, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture in an ice bath and quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium thiosulfate until bubbling ceases.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification:

The crude this compound, an orange-red solid, can be purified by either column chromatography or sublimation.

-

Column Chromatography: Use a silica gel column and a mixture of hexane and ethyl acetate as the eluent. The this compound radical will elute as a distinct orange-red band.

-

Sublimation: For higher purity, this compound can be sublimed under vacuum.[2] Gently heat the crude solid under high vacuum, and the pure this compound will deposit on a cold finger.[6][7][8][9][10]

Visualizing the Synthesis and Mechanisms

To better understand the processes involved in the synthesis and application of this compound, the following diagrams have been generated using the DOT language.

Mechanism of this compound-Catalyzed Alcohol Oxidation

This compound is widely used as a catalyst for the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. The actual oxidizing species is the N-oxoammonium salt, which is generated in situ from this compound by a co-oxidant.

This compound as a Radical Scavenger

In biological systems and drug development, this compound and its derivatives are of interest for their antioxidant properties. They can act as scavengers of reactive oxygen species (ROS) and other harmful radicals, thereby mitigating oxidative stress.

Conclusion

The synthesis of this compound is a well-established and accessible process for most chemistry laboratories. The choice of synthetic route may depend on factors such as scale, available reagents, and desired purity. The tungstate-catalyzed hydrogen peroxide method offers high yields and is a reliable option. Understanding the underlying mechanisms of both its synthesis and its catalytic activity in oxidation reactions is crucial for its effective application. Furthermore, the radical scavenging properties of this compound open up avenues for its use in biomedical research and drug development, making it a versatile and valuable molecule for scientists across various disciplines. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize and utilize this important stable radical.

References

- 1. rsc.org [rsc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Tempol | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 4. US5654434A - Hydrogen peroxide oxidation of 4-hydroxy-2, 2, 6, 6-tetramethylpiperidine - Google Patents [patents.google.com]

- 5. dobbsgroupqm.wordpress.com [dobbsgroupqm.wordpress.com]

- 6. innovation.world [innovation.world]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to the Physical and Chemical Properties of TEMPO

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO, is a stable and versatile organic radical that has found widespread application in chemical synthesis and biomedical research.[1] Its unique properties as a catalyst for selective oxidation reactions and as a potent radical scavenger make it an invaluable tool for a diverse range of scientific endeavors. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for its key applications, and visual representations of its reaction mechanisms to support researchers in leveraging its full potential.

Physical Properties of this compound

This compound is a red-orange crystalline solid at room temperature.[2] Its stability, a consequence of the steric hindrance provided by the four methyl groups surrounding the nitroxyl radical, allows it to be handled under normal laboratory conditions.[3] Key physical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₉H₁₈NO | |

| Molar Mass | 156.25 g/mol | [1] |

| Appearance | Red-orange crystalline solid | [2] |

| Melting Point | 36-38 °C | [1] |

| Boiling Point | 193 °C | [1] |

| Density | 1 g/cm³ | [1] |

| Vapor Pressure | 0.4 hPa (at 20 °C) | [1] |

| Flash Point | 67.8 °C | |

| Solubility in Water | 20 mg/mL | [4] |

| Solubility in Organic Solvents | Soluble in all organic solvents | [1] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the presence of the stable nitroxyl radical. This allows it to participate in a variety of redox reactions, acting as both an oxidant and a radical scavenger.

Redox Behavior

This compound can undergo both one-electron oxidation to form the highly reactive oxoammonium cation (this compound⁺) and one-electron reduction to form the corresponding hydroxylamine (this compound-H). This redox cycle is the basis for its catalytic activity in oxidation reactions.

Catalytic Oxidation of Alcohols

This compound is a highly selective catalyst for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.[2] This transformation is typically carried out in the presence of a stoichiometric co-oxidant, such as sodium hypochlorite (bleach) or in aerobic systems often coupled with a metal co-catalyst like copper. The active oxidizing species is the in-situ generated N-oxoammonium salt.[2]

A significant advantage of this compound-mediated oxidation is its high chemoselectivity. Primary alcohols can be selectively oxidized in the presence of secondary alcohols under specific reaction conditions.

Radical Scavenging

The stable radical nature of this compound allows it to efficiently trap other, more reactive radicals. This property is utilized to inhibit radical polymerization and to study radical-mediated reaction mechanisms. This compound can effectively scavenge peroxyl radicals, a key process in preventing oxidative damage. The mechanism of this scavenging activity can be influenced by the acidity of the medium.

Spectral Data

The structural and electronic properties of this compound can be characterized by various spectroscopic techniques.

| Technique | Key Features |

| UV-Visible Spectroscopy | This compound exhibits characteristic absorption maxima in the visible region, typically around 470 nm, which can be influenced by the solvent polarity. The oxoammonium cation (this compound⁺) and the hydroxylamine (this compound-H) have distinct UV-Vis spectra, allowing for the monitoring of redox reactions. |

| Infrared (IR) Spectroscopy | The IR spectrum of this compound shows characteristic peaks for the C-H and C-N stretching and bending vibrations of the piperidine ring. The N-O stretching vibration is also observable. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Due to its paramagnetic nature, the ¹H and ¹³C NMR spectra of this compound are characterized by broad signals, which can be challenging to interpret for detailed structural elucidation without specialized techniques. |

Experimental Protocols

Representative Protocol: this compound-Mediated Oxidation of Benzyl Alcohol to Benzaldehyde

This protocol describes the oxidation of a primary alcohol to an aldehyde using this compound as a catalyst and sodium hypochlorite as the stoichiometric oxidant.

Materials:

-

Benzyl alcohol

-

This compound

-

Sodium hypochlorite solution (commercial bleach, concentration determined by titration)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Stir bar and appropriate glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl alcohol (1.0 eq) and this compound (0.01 eq) in dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the sodium hypochlorite solution (1.1 eq) dropwise while vigorously stirring. The reaction is exothermic and the temperature should be maintained below 5 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any excess oxidant.

-

Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzaldehyde.

-

Purify the product by column chromatography on silica gel if necessary.

Signaling Pathways and Experimental Workflows

Catalytic Cycle of this compound-Mediated Alcohol Oxidation

Caption: Catalytic cycle of this compound-mediated alcohol oxidation.

Experimental Workflow for this compound-Mediated Oxidation

Caption: General experimental workflow for a this compound-mediated oxidation reaction.

Mechanism of Peroxyl Radical Scavenging by this compound

Caption: Simplified mechanism of peroxyl radical scavenging by this compound.

Conclusion

This compound stands as a remarkably stable and versatile radical with significant implications for organic synthesis and biomedical research. Its well-defined physical and chemical properties, coupled with its predictable reactivity, make it a powerful tool for the selective oxidation of alcohols and the effective scavenging of reactive radical species. The detailed protocols and mechanistic diagrams provided in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to successfully incorporate this compound into their experimental designs, fostering innovation and discovery in their respective fields.

References

The Role of TEMPO as a Selective Oxidant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(2,2,6,6-Tetramethylpiperidine-1-oxyl), universally known as TEMPO, has emerged as a pivotal catalyst in modern organic synthesis, offering a mild and highly selective method for the oxidation of alcohols.[1][2] Its utility is particularly pronounced in the pharmaceutical and fine chemical industries, where precise molecular transformations are paramount.[3][4] This technical guide provides an in-depth exploration of this compound's core principles, reaction mechanisms, and practical applications, with a focus on quantitative data and detailed experimental protocols.

Core Principles and Selectivity

This compound is a stable organic nitroxyl radical that, in itself, is not the primary oxidant.[5][6] The catalytic activity of this compound relies on its oxidation to the active N-oxoammonium cation, which is the true oxidizing species.[2][7] This transformation is achieved using a stoichiometric co-oxidant. The overall process is a catalytic cycle where this compound is regenerated, allowing it to be used in substoichiometric amounts.[2]

A key advantage of this compound-mediated oxidation is its remarkable selectivity for primary alcohols over secondary alcohols.[7][8] This selectivity stems from the steric hindrance around the oxoammonium functionality, which makes the attack by the less hindered primary alcohols much more favorable.[8] Under basic conditions, the oxidation is generally faster and exhibits greater selectivity for primary alcohols.[8] This allows for the chemoselective oxidation of primary alcohols in the presence of secondary alcohols, a valuable tool in the synthesis of complex molecules.[9][10]

The Catalytic Cycle of this compound-Mediated Oxidation

The generally accepted mechanism for this compound-mediated alcohol oxidation involves a few key steps. First, the this compound radical is oxidized by a co-oxidant to the N-oxoammonium ion. This active species then reacts with the alcohol. Under basic conditions, this is thought to proceed through a compact five-membered transition state. The alcohol is oxidized to the corresponding aldehyde or ketone, and the N-oxoammonium ion is reduced to a hydroxylamine. This hydroxylamine is then re-oxidized back to the this compound radical, completing the catalytic cycle.

Key Experimental Protocols and Co-oxidants

Several protocols have been developed for this compound-mediated oxidations, differing primarily in the choice of co-oxidant and reaction conditions. The selection of the appropriate protocol depends on the substrate's sensitivity, the desired product (aldehyde vs. carboxylic acid), and practical considerations such as cost and safety.

Anelli-Montanari Protocol

One of the most widely used methods is the Anelli-Montanari protocol, which employs sodium hypochlorite (bleach) as the terminal oxidant in a biphasic system.[4][11] This procedure is fast and highly selective for the oxidation of primary alcohols to aldehydes.[8][9]

Detailed Protocol:

-

Dissolve the primary alcohol in a suitable organic solvent (e.g., dichloromethane).

-

Add a catalytic amount of this compound (e.g., 1-2 mol%) and potassium bromide (e.g., 10 mol%).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add an aqueous solution of sodium hypochlorite (NaOCl, ~1.25 equivalents) while maintaining the pH at approximately 8.6 with a sodium bicarbonate buffer.

-

Stir the reaction vigorously at 0 °C and monitor the progress by TLC.

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude aldehyde.

Zhao's Modification for Reduced Chlorination

A significant limitation of the Anelli-Montanari protocol can be unwanted chlorination of sensitive substrates by sodium hypochlorite.[8] Zhao and coworkers developed a modification that mitigates this side reaction by using a catalytic amount of NaOCl along with a stoichiometric amount of sodium chlorite (NaClO2).[8]

Experimental Workflow:

This compound/Bis(acetoxy)iodobenzene (BAIB) System

For substrates that are sensitive to aqueous or basic conditions, a combination of this compound with bis(acetoxy)iodobenzene (BAIB) in a non-aqueous solvent like acetonitrile offers a milder alternative.[7][8] This system is particularly useful for achieving high yields of aldehydes without over-oxidation.[8]

Detailed Protocol:

-

Charge a round-bottomed flask with the alcohol, acetonitrile, and an aqueous pH 7.0 buffer solution.

-

Add this compound (e.g., 10 mol%) and iodobenzene diacetate (BAIB, ~1.1 equivalents).

-

Stir the reaction mixture at 0 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Dilute the reaction mixture with diethyl ether and wash sequentially with saturated aqueous sodium thiosulfate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude aldehyde.

-

Purify by column chromatography if necessary.[7]

Quantitative Data on this compound-Mediated Oxidations

The efficiency and selectivity of this compound-mediated oxidations are well-documented. The following tables summarize representative quantitative data for the oxidation of various alcohols under different protocols.

Table 1: Oxidation of Primary Alcohols to Aldehydes

| Substrate | Protocol | Co-oxidant | Yield (%) | Reference |

| (Z)-3,7-dimethyl-2,6-octadien-1-ol (Nerol) | This compound/BAIB | PhI(OAc)2 | 87-89 | [7] |

| 1-Octanol | (bpy)CuI/TEMPO/Air | Air | High | [12] |

| Benzyl Alcohol | Anelli-Montanari | NaOCl | ~94 (in flow) | [13] |

| Various primary alcohols | Anelli-Montanari | NaOCl | Very good to excellent | [4] |

Table 2: Selective Oxidation of Primary Alcohols in the Presence of Secondary Alcohols

| Substrate | Protocol | Product | Selectivity | Yield (%) | Reference |

| Diol with 1° and 2° OH | Anelli-Montanari | Aldehyde | High for 1° OH | High | [8] |

| Diol with two 1° OH groups | Cu-complex/TEMPO/Air | Mono-aldehyde | High | Good | [14] |

| Triol | Anelli-Montanari (pH 10-11) | Carboxylic acid from 1° OH | High | 90 | [8] |

Applications in Drug Development

The mild and selective nature of this compound-mediated oxidations makes it a valuable tool in the synthesis of pharmaceuticals and complex natural products.[1][3] Its ability to tolerate a wide range of functional groups allows for its application late in a synthetic sequence, a crucial aspect of drug development.[12] For instance, this compound has been utilized in the total synthesis of natural products where selective oxidation of a primary alcohol is required without affecting other sensitive functionalities in the molecule.[1] The development of heterogeneous this compound catalysts further enhances its industrial applicability by simplifying catalyst removal and recycling.[4]

Conclusion

This compound and its derivatives have become indispensable catalysts for the selective oxidation of alcohols in organic synthesis.[1][15] The ability to fine-tune the reaction conditions through the choice of co-oxidant and protocol allows for the efficient and clean conversion of primary alcohols to aldehydes, and in some cases, to carboxylic acids.[4][8] For researchers and professionals in drug development, a thorough understanding of the principles, protocols, and quantitative aspects of this compound-mediated oxidations is essential for the successful synthesis of complex and valuable molecules. The continued development of more sustainable and efficient this compound-based systems, such as those utilizing air as the terminal oxidant, promises to further expand the utility of this remarkable catalyst.[11][16]

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. qualitas1998.net [qualitas1998.net]

- 5. thieme-connect.com [thieme-connect.com]

- 6. youtube.com [youtube.com]

- 7. This compound Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 8. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 9. This compound (General overview) - Wordpress [reagents.acsgcipr.org]

- 10. youtube.com [youtube.com]

- 11. BJOC - Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting this compound-assisted oxidations [beilstein-journals.org]

- 12. A Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. youtube.com [youtube.com]

- 15. [PDF] this compound and Its Derivatives: Synthesis and Applications | Semantic Scholar [semanticscholar.org]

- 16. Mechanism of the Copper/TEMPO Alcohol Oxidation - ChemistryViews [chemistryviews.org]

TEMPO as a Radical Trap in Polymerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of polymer chemistry, precise control over the polymerization process is paramount for tailoring polymer properties to specific applications. Uncontrolled free radical polymerization often leads to polymers with broad molecular weight distributions and undefined architectures, limiting their use in high-performance materials and biomedical applications. Nitroxide Mediated Radical Polymerization (NMP) has emerged as a powerful technique for conducting controlled or "living" radical polymerization, enabling the synthesis of well-defined polymers. At the heart of this technique lies the stable nitroxide radical, 2,2,6,6-tetramethylpiperidine-1-oxyl, commonly known as TEMPO. This whitepaper provides a comprehensive technical overview of the role of this compound as a radical trap in polymerization, its underlying mechanisms, experimental protocols, and key characterization techniques.

The Dual Role of this compound: Controller and Inhibitor

This compound's function in a polymerization system is highly dependent on its concentration.[1][2] At optimal concentrations, it acts as a reversible radical trap, controlling the polymerization in a "living" manner.[1] However, at high concentrations, it can act as an inhibitor, completely terminating the polymerization process.[2]

In Nitroxide Mediated Polymerization (NMP), this compound reversibly combines with the propagating polymer radical (P•) to form a dormant alkoxyamine species (P-ONR₂).[1] This dormant species is thermally labile and can homolytically cleave to regenerate the propagating radical and the this compound nitroxide.[1] This reversible termination process establishes a dynamic equilibrium between active (propagating) and dormant chains.[1] The majority of the polymer chains remain in the dormant state, which minimizes irreversible termination reactions between two propagating radicals.[3] This equilibrium allows for the controlled growth of polymer chains, leading to polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity).[4]

The effectiveness of this compound in controlling the polymerization of different monomers varies. It is highly effective for styrenic monomers.[5] However, its application with other monomers, such as acrylates, can be more challenging due to the stability of the resulting alkoxyamine.[6][7]

Reaction Mechanism and Kinetics

The core of this compound-mediated polymerization lies in the reversible deactivation of growing polymer chains. The generally accepted mechanism involves the following key steps:

-

Initiation: A conventional radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), thermally decomposes to generate initial radicals.[4][8] These radicals then react with a monomer to start a polymer chain.

-

Propagation: The newly formed polymer radical propagates by adding monomer units.

-

Reversible Termination (Trapping): The propagating radical is reversibly "trapped" by a this compound molecule to form a dormant alkoxyamine.[1]

-

Activation: The dormant alkoxyamine can thermally cleave to regenerate the propagating radical and a this compound molecule, allowing the polymer chain to grow further.[1]

This reversible activation-deactivation cycle is the key to controlling the polymerization.

Signaling Pathway: NMP Mechanism

Caption: Mechanism of Nitroxide Mediated Polymerization (NMP) with this compound.

Quantitative Data on this compound-Mediated Polymerization

The following tables summarize key quantitative data from various studies on this compound-mediated polymerization.

Table 1: Polymerization of Styrene Mediated by this compound

| Initiator | [Monomer]:[Initiator]:[this compound] | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| BPO | 100:1:1.3 | 125 | 4 | 25 | - | - | |

| Macroinitiator | - | 120-135 | 3-20 | 75-90 | 28560 | 1.16-1.32 | [9] |

| AIBN | Varied | 120 | - | >80 | Varied | Decreasing with initiator | [10] |

| Thermal | - | 120 | - | - | Linearly increasing with conversion | ~1.4 | [11] |

Table 2: Polymerization of n-Butyl Acrylate Mediated by this compound

| Initiator | [Monomer]:[Initiator]:[this compound] | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| PSt-TEMPO Macroinitiator | Varied | 120 | - | >80 | Gradually increasing | Decreasing with initiator | [7] |

| - | - | 133-135 | - | - | - | ~1.3 | [7] |

Detailed Experimental Protocols

Protocol 1: Bulk Polymerization of Styrene using a this compound-based Unimolecular Initiator

This protocol is adapted from a general procedure for NMP of styrene.

Materials:

-

Styrene (inhibitor removed by passing through a column of basic alumina)

-

Unimolecular NMP initiator (e.g., alkoxyamine)

-

Schlenk flask

-

Magnetic stir bar

-

Vacuum line

-

Oil bath

Procedure:

-

Place the desired amount of the unimolecular NMP initiator and a magnetic stir bar into a Schlenk flask.

-

Add the purified styrene monomer to the flask.

-

Seal the flask and degas the reaction mixture using three freeze-pump-thaw cycles.

-

After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon) and allow it to stir at room temperature for 10 minutes.

-

Immerse the flask into a preheated oil bath at 125 °C to initiate the polymerization.

-

Allow the polymerization to proceed for the desired amount of time (e.g., 4 hours).

-

To terminate the reaction, remove the flask from the oil bath and cool it to room temperature.

-

The resulting polymer can be purified by precipitation in a non-solvent such as methanol.

Protocol 2: Synthesis of a Polystyrene-TEMPO (PSt-TEMPO) Macroinitiator

This protocol is based on the synthesis of a macroinitiator for subsequent block copolymerization.[10]

Materials:

-

Styrene (inhibitor removed)

-

Benzoyl peroxide (BPO)

-

This compound

-

Toluene (solvent)

-

Methanol (non-solvent for precipitation)

-

Round-bottom flask with a condenser

-

Magnetic stirrer and hot plate

-

Inert atmosphere setup (e.g., nitrogen line)

Procedure:

-

In a round-bottom flask, dissolve BPO and this compound in a portion of the purified styrene monomer and toluene.

-

Heat the mixture under an inert atmosphere at a controlled temperature (e.g., 90-120°C) with stirring for a specified period.

-

Monitor the reaction progress by taking samples periodically for analysis (e.g., GPC).

-

Once the desired molecular weight is achieved, cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly adding the reaction mixture to a large excess of methanol with vigorous stirring.

-

Filter the precipitated PSt-TEMPO macroinitiator, wash it with fresh methanol, and dry it under vacuum at an elevated temperature (e.g., 70°C) for 24 hours.

Characterization of this compound-Terminated Polymers

Several analytical techniques are crucial for characterizing the polymers synthesized via this compound-mediated polymerization.

-

Gel Permeation Chromatography (GPC): GPC is the primary technique used to determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymers.[12][13][14] A narrow PDI is a key indicator of a controlled polymerization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer and to determine the monomer conversion.[15][16] The presence of the this compound end-group can also be sometimes identified.

-

Electron Spin Resonance (ESR) Spectroscopy: ESR (also known as Electron Paramagnetic Resonance, EPR) is a powerful technique for directly detecting and quantifying the presence of the stable nitroxide radical (this compound) on the polymer chain.[15][17]

Experimental Workflow: Polymer Characterization

Caption: Workflow for the characterization of this compound-terminated polymers.

Conclusion

This compound has established itself as a cornerstone in the field of controlled radical polymerization. Its ability to act as a reversible radical trap in Nitroxide Mediated Polymerization provides a simple yet robust method for synthesizing well-defined polymers with controlled molecular weights and narrow polydispersities. This in-depth guide has provided a technical overview of the mechanisms, quantitative data, experimental protocols, and characterization techniques associated with the use of this compound in polymerization. For researchers and professionals in drug development and material science, a thorough understanding of these principles is essential for harnessing the full potential of this compound to create advanced polymeric materials with tailored properties.

References

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]

- 5. researchgate.net [researchgate.net]

- 6. synthesis-of-poly-n-butyl-acrylate-with-tempo-by-nitroxide-mediated-polymerization-method - Ask this paper | Bohrium [bohrium.com]

- 7. researchgate.net [researchgate.net]

- 8. Initiators [sigmaaldrich.com]

- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. resolvemass.ca [resolvemass.ca]

- 13. selectscience.net [selectscience.net]

- 14. hpst.cz [hpst.cz]

- 15. Optimizing an Antioxidant this compound Copolymer for Reactive Oxygen Species Scavenging and Anti-Inflammatory Effects in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. Hyperbranched this compound-based polymers as catholytes for redox flow battery applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03925D [pubs.rsc.org]

The Enduring Radical: A Technical Guide to the History, Discovery, and Application of TEMPO

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic chemistry, few reagents command the versatility and utility of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, universally known by its acronym, TEMPO. This stable nitroxyl radical has carved an indispensable niche as a catalyst and mediator in a vast array of chemical transformations, from selective oxidations to controlled polymerizations. Its remarkable stability, a consequence of steric shielding by four methyl groups and resonance delocalization, allows for its application in diverse and complex chemical environments.[1][2][3] This technical guide provides an in-depth exploration of the history, synthesis, and multifaceted applications of the this compound radical, with a focus on the experimental and mechanistic details pertinent to researchers and professionals in the chemical and pharmaceutical sciences.

A Historical Perspective: The Genesis of a Stable Radical

The journey of this compound began in 1960, when Soviet chemists O. L. Lebedev and S. N. Kazarnovskii first reported its synthesis.[4][5] Their pioneering work involved the oxidation of 2,2,6,6-tetramethylpiperidine, a discovery that unveiled a new class of stable organic radicals.[4] Initially, the full scope of its utility was not immediately recognized, with early studies focusing on its intriguing magnetic and electronic properties. However, its potential as a mechanistic probe and a versatile reagent in organic synthesis soon became apparent, paving the way for its widespread adoption in both academic and industrial laboratories.[6]

The stability of the this compound radical is a key feature that underpins its broad applicability. This stability arises from two primary factors:

-

Steric Hindrance: The four bulky methyl groups flanking the nitroxyl moiety sterically protect the radical center from unwanted side reactions and dimerization.[2][3]

-

Resonance Delocalization: The unpaired electron is delocalized over the nitrogen and oxygen atoms, contributing to its overall stability.[2]

Synthesis and Purification of the this compound Radical

The original and still widely used method for preparing this compound involves the oxidation of 2,2,6,6-tetramethylpiperidine. A common and effective protocol utilizes hydrogen peroxide as the oxidant in the presence of a catalyst.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,2,6,6-Tetramethylpiperidine

-

30% Aqueous Hydrogen Peroxide (H₂O₂)

-

Magnesium Chloride Hexahydrate (MgCl₂·6H₂O) or other divalent metal salts[4][7]

-

Water

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a suspension of 2,2,6,6-tetramethylpiperidine in water is prepared.

-

A catalytic amount of a divalent metal salt, such as magnesium chloride, is added to the suspension.

-

The mixture is heated to approximately 70°C.

-

A 30% aqueous solution of hydrogen peroxide is added dropwise to the heated suspension over a period of several hours.

-

After the addition is complete, the reaction mixture is stirred at 70°C for an additional period to ensure complete conversion.

-

Upon completion, the water is removed under reduced pressure.

-

The resulting residue, which solidifies upon cooling, is the crude this compound radical.

Purification: Sublimation

This compound is a red-orange solid that can be purified by sublimation.[3][8][9]

-

The crude this compound is placed in a sublimation apparatus.

-

A vacuum is applied (e.g., using a water aspirator).

-

The apparatus is gently heated (e.g., to around 33°C).

-

The purified this compound will sublime and deposit on the cold finger of the apparatus, leaving non-volatile impurities behind.

dot

Caption: Synthetic workflow for the preparation and purification of the this compound radical.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application. Key quantitative data are summarized in the table below.

| Property | Value | Reference(s) |

| Appearance | Red-orange solid | [4] |

| Molar Mass | 156.249 g·mol⁻¹ | [4] |

| Melting Point | 36-38 °C | [3][4] |

| Redox Potential (this compound/TEMPO⁺ vs. NHE) | ~0.73 - 0.77 V | [1][12] |

| O-H Bond Dissociation Free Energy (this compound-H) | 65.2 kcal·mol⁻¹ | [13] |

| ESR g-factor (isotropic) | ~2.006 | [6][14] |

| ESR Hyperfine Coupling Constant (A_iso with ¹⁴N) | ~1.7 mT | [15] |

Key Applications in Organic Synthesis

This compound has become a cornerstone reagent in modern organic synthesis, primarily for its role in the selective oxidation of alcohols.

Catalytic Oxidation of Alcohols

This compound, in conjunction with a stoichiometric co-oxidant, provides a mild and highly selective method for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. The Anelli-Montanari protocol is a widely adopted procedure for this transformation.[10]

The active oxidizing species in this catalytic cycle is the N-oxoammonium salt, which is generated in situ from this compound by the co-oxidant.[5]

dot

Caption: Catalytic cycle for the this compound-mediated oxidation of a primary alcohol.

Materials:

-

Primary or secondary alcohol

-

This compound (catalytic amount, e.g., 1 mol%)

-

Sodium hypochlorite (NaOCl) solution (stoichiometric)

-

Potassium bromide (KBr) (catalytic amount)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

The alcohol is dissolved in dichloromethane.

-

Aqueous solutions of sodium hypochlorite, potassium bromide, and sodium bicarbonate are added, creating a biphasic system.

-

A catalytic amount of this compound is added to the vigorously stirred mixture at 0°C.

-

The reaction is monitored by a suitable method (e.g., TLC or GC) until the starting material is consumed.

-

The organic layer is separated, washed, dried, and concentrated to afford the crude aldehyde or ketone.

-

The product can be further purified by distillation or chromatography.

Nitroxide-Mediated Radical Polymerization (NMP)

This compound and its derivatives are instrumental in controlled radical polymerization, specifically in a technique known as Nitroxide-Mediated Polymerization (NMP).[1][8] This method allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.

The core principle of NMP lies in the reversible trapping of the propagating polymer chain radical by the nitroxide radical (this compound). This establishes a dynamic equilibrium between active (propagating) and dormant (this compound-capped) polymer chains.[1][8]

dot

Caption: Simplified mechanism of Nitroxide-Mediated Radical Polymerization (NMP).

Conclusion

Since its discovery over six decades ago, the this compound radical has evolved from a chemical curiosity to an indispensable tool in the arsenal of synthetic chemists. Its unique stability, coupled with its versatile reactivity, has enabled significant advancements in selective oxidation chemistry and controlled polymerization. For researchers and professionals in drug development and materials science, a thorough understanding of the history, synthesis, and mechanistic underpinnings of this compound-mediated reactions is paramount for the continued innovation and development of novel chemical entities and advanced materials. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for harnessing the full potential of this remarkable radical.

References

- 1. Tetramethylpiperidine N-Oxyl (this compound), Phthalimide N-oxyl (PINO), and Related N-Oxyl Species: Electrochemical Properties and Their Use in Electrocatalytic Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radical (chemistry) - Wikipedia [en.wikipedia.org]

- 3. This compound sublimation, 99 2564-83-2 [sigmaaldrich.com]

- 4. EP0574667A1 - Process for the preparation of 2,2,6,6-tetramethylpiperidin-N-oxyls, and their 4-substituted derivatives - Google Patents [patents.google.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. DE4219459A1 - Process for the preparation of 2,2,6,6-tetramethylpiperidine-N-oxyl and its derivatives substituted in the 4-position - Google Patents [patents.google.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. Discussion on the Removal Methods of 2,2,6,6-Tetramethylpiperidine-1-oxyl (this compound) - LISKON [liskonchem.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Synthesis, Radical Reactivity, and Thermochemistry of Monomeric Cu(II) Alkoxide Complexes Relevant to Cu/Radical Alcohol Oxidation Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Navigating the Radical: A Comprehensive Technical Guide to the Safe Handling of TEMPO

For Immediate Release

This in-depth technical guide serves as a critical resource for researchers, scientists, and drug development professionals on the safe handling and use of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO. A stable and versatile radical, this compound is an invaluable reagent in modern organic synthesis, particularly for the selective oxidation of alcohols. However, its utility is matched by a set of hazards that necessitate stringent safety protocols. This document outlines the essential precautions, experimental procedures, and emergency responses to ensure the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a red-orange crystalline solid with a melting point of 36-38 °C. It is a stable aminoxyl radical, a property attributable to the steric hindrance provided by the four methyl groups surrounding the nitroxide moiety.[1] While stable under normal conditions, it is crucial to be aware of its reactivity and potential for hazardous decomposition.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈NO | |

| Molar Mass | 156.25 g/mol | |

| Appearance | Red-orange solid | |

| Melting Point | 36-38 °C | |

| Boiling Point | Sublimes under vacuum | |

| Vapor Pressure | 0.4 hPa at 20 °C | [2] |

| Density | 0.91 g/cm³ | [2] |

Hazard Identification and Toxicity

| Hazard | Description | GHS Classification |

| Skin Corrosion/Irritation | Causes severe skin burns. | Skin Corrosion 1B[2] |

| Serious Eye Damage/Irritation | Causes serious eye damage. | Eye Damage 1[2] |

| Acute Toxicity (Oral) | Harmful if swallowed. Danger of perforation of the esophagus and stomach. | Not classified as acutely toxic in some sources, but corrosive effects are severe.[4] |

Personal Protective Equipment (PPE)

Due to the corrosive nature of this compound, appropriate personal protective equipment is mandatory to prevent contact.

References

spectroscopic characterization of TEMPO radical

An In-depth Technical Guide to the Spectroscopic Characterization of the TEMPO Radical

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, commonly known as this compound, is a stable and commercially available organic radical.[1] Unlike many free radicals, which are highly reactive and short-lived, this compound's stability is conferred by steric protection from the four methyl groups adjacent to the aminoxyl (N-O•) group and the delocalization of the unpaired electron between the nitrogen and oxygen atoms.[1][2] This stability makes it an invaluable tool in various scientific domains. It is widely used as a spin label for probing biological systems with Electron Paramagnetic Resonance (EPR) spectroscopy, a mediator in controlled radical polymerization, and a catalyst in selective oxidation reactions in organic synthesis.[1][3][4] A thorough understanding of its spectroscopic and electrochemical properties is paramount for its effective application. This guide provides a comprehensive overview of the key techniques used to characterize the this compound radical, complete with quantitative data and detailed experimental protocols.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR, also known as Electron Spin Resonance (ESR), is the most direct and informative technique for studying paramagnetic species like this compound.[5] It detects the absorption of microwave radiation by an unpaired electron in the presence of a magnetic field.[6] For this compound, the resulting spectrum provides detailed information about the electronic structure and local environment of the nitroxide radical.

The EPR spectrum of this compound in solution is characteristically a sharp, well-resolved triplet (three-line spectrum).[7] This pattern arises from the hyperfine interaction of the unpaired electron's spin with the nuclear spin of the nitrogen-14 atom (¹⁴N, nuclear spin I=1).[7] This interaction splits the single resonance line into 2nI + 1 = 2(1)(1) + 1 = 3 lines of roughly equal intensity.[7]

Two key parameters are extracted from the EPR spectrum:

-

The g-factor: This is a dimensionless value that is characteristic of the radical. For organic radicals, it is typically close to the free electron g-value of ~2.0023.[8][9]

-

The Hyperfine Coupling Constant (A): This measures the magnitude of the interaction between the electron and the nucleus. For this compound, the isotropic hyperfine coupling constant, A_iso(¹⁴N), is particularly sensitive to solvent polarity.[8] An increase in solvent polarity leads to an increase in the A_iso(¹⁴N) value, making this compound an excellent probe for its local environment.[8]

Quantitative EPR Data for this compound

| Solvent | g-factor (g_iso) | Hyperfine Coupling Constant (A_iso(¹⁴N)) [mT] |

| Toluene | 2.0023 | 1.55 |

| Hexane | - | 1.4996 (calculated) |

| Methanol | - | 1.63 |

Data sourced from multiple studies.[8]

Experimental Protocol: EPR Spectroscopy of this compound

-

Sample Preparation:

-

Prepare a dilute solution of this compound (typically 0.1-1.0 mM) in the desired solvent. The solvent should be non-viscous and, for many applications, thoroughly degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which can cause line broadening.

-

Transfer the solution into a standard quartz EPR tube (e.g., 4 mm outer diameter).

-

-

Instrument Setup (Continuous Wave EPR):

-

Place the EPR tube into the sample cavity within the spectrometer.

-

Tune the spectrometer to the resonant frequency of the cavity, typically in the X-band range (~9.5 GHz).

-

Set the microwave power to a low level (e.g., 1-2 mW) to avoid saturation of the signal.

-

Set the modulation frequency to 100 kHz and the modulation amplitude to a value smaller than the line width of the signal to prevent distortion (e.g., 0.01-0.05 mT).

-

-

Data Acquisition:

-